REACTION_CXSMILES
|
COC1C=C(N)C(N)=CC=1.CO[C:13]1[C:26]([O:27][CH3:28])=[CH:25][C:16]2[NH:17][C:18]([CH2:20][CH2:21][CH2:22][NH:23][CH3:24])=[N:19][C:15]=2[CH:14]=1>>[CH3:28][O:27][C:26]1[CH:13]=[CH:14][C:15]2[N:19]=[C:18]([CH2:20][CH2:21][CH2:22][NH:23][CH3:24])[NH:17][C:16]=2[CH:25]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC(=N2)CCCNC)C=C1OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC2=C(NC(=N2)CCCNC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |